1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
Description
The structure comprises a 1,3,4-thiadiazole core substituted at position 5 with a prop-2-ynylthio group and at position 2 with a urea moiety linked to a thiophen-2-yl ring.
Properties
IUPAC Name |
1-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS3/c1-2-5-17-10-14-13-9(18-10)12-8(15)11-7-4-3-6-16-7/h1,3-4,6H,5H2,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHXQINMTXHZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea generally involves multi-step organic reactions. One common route begins with the preparation of the thiadiazole core, followed by functionalization with the prop-2-yn-1-ylthio group and the incorporation of the thiophen-2-yl urea. Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, along with catalysts like palladium on carbon or base reagents like potassium carbonate to facilitate the reactions.
Industrial Production Methods
For industrial production, optimized synthetic routes often focus on yield improvement and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors, allowing better control over reaction conditions and reducing the time and cost associated with batch processes. Solvent recovery systems and green chemistry principles are also employed to minimize environmental impact.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by three key groups:
-
Propargylthio (S–C≡CH) : Participates in click chemistry (CuAAC) and nucleophilic substitution.
-
Thiadiazole Ring : Stabilizes electron-deficient intermediates.
-
Urea Linkage : Engages in hydrogen bonding and electrophilic reactions.
2.1. Click Chemistry (CuAAC)
The propargylthio group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazoles. For instance:
text1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea + R–N\(_3\) → Triazole-linked derivatives (confirmed by HRMS and \(^{1}\)H NMR) [6][12].
2.2. Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) at the 5-position due to electron-rich aromaticity.
Table 1: Reaction Optimization for Urea Formation
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Anhydrous DCM | 85–91 | |
| Coupling Agent | EDC/HOBt | 88 | |
| Temperature | Room temperature (25°C) | 82 | |
| Reaction Time | 24 h | 90 |
Table 2: Click Chemistry Efficiency
| Azide Reactant | Product Structure | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzyl azide | Triazole-benzyl derivative | 78 | >95% |
| Phenyl azide | Triazole-phenyl derivative | 82 | >96% |
Mechanistic Insights
-
CuAAC Mechanism : The copper(I)-catalyzed reaction proceeds via a stepwise mechanism, forming a triazole ring with regioselectivity confirmed by C NMR .
-
Nucleophilic Substitution : The propargylthio group’s sulfur atom acts as a nucleophile in SN reactions with alkyl halides (e.g., methyl iodide).
Stability and Degradation
Scientific Research Applications
1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea finds applications in several research domains:
Chemistry: Utilized as a building block for synthesizing novel organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development.
Industry: Used in the development of advanced materials, such as polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Molecular Targets: It interacts with enzymes or receptors, altering their activity.
Pathways Involved: Can inhibit or activate biochemical pathways, leading to desired therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiadiazole Core and Urea Linkage
The 1,3,4-thiadiazole scaffold is a common feature in bioactive compounds. Key analogs include:
- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea : This compound exhibits potent anticonvulsant activity (ED₅₀ = 0.65 μmol/kg) due to electron-withdrawing 2,4-dichlorobenzyl and 4-fluorophenyl groups, which enhance membrane permeability and target binding .
- Its molecular weight (360.816 g/mol) and logP value suggest moderate bioavailability compared to the target compound .
- 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea : Incorporation of a pyrazine ring introduces hydrogen-bonding sites, which may alter target specificity compared to the simpler thiophene-urea linkage in the target compound .
Prop-2-ynylthio Group
The alkyne-containing prop-2-ynylthio group in the target compound is distinct from analogs with benzylthio (e.g., 3-methoxybenzylthio in ) or alkylthio substituents. This group may confer unique reactivity, such as participation in click chemistry for bioconjugation, which is absent in saturated or aryl-substituted analogs .
Pharmacological Profiles
- Anticonvulsant Activity: Compounds with halogenated benzylthio groups (e.g., 2,4-dichlorobenzyl) show ED₅₀ values <1 μmol/kg, outperforming non-halogenated derivatives. The target’s prop-2-ynylthio group may reduce potency compared to these but improve metabolic stability .
- Anticancer Potential: Thiadiazole-urea hybrids with pyrimidine or triazine moieties (e.g., ) exhibit tubulin inhibition. The target’s thiophene ring may mimic these effects via aromatic stacking .
- Computational Predictions : In silico studies () suggest urea-thiadiazole derivatives have favorable drug-likeness (e.g., LogP ~3.5, TPSA ~90 Ų). The target’s alkyne group may slightly increase LogP but maintain solubility via hydrogen bonding .
Physicochemical Properties
*Estimated using ChemDraw or ADMET predictors.
Biological Activity
The compound 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a novel derivative featuring a thiadiazole moiety linked to a thiophenyl urea structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and urease inhibition. This article provides an in-depth exploration of its biological activity based on recent studies and findings.
Structural Overview
This compound combines the properties of thiadiazole and thiophenes, which are known for their diverse pharmacological effects. The thiadiazole ring is recognized for its ability to interact with biological targets due to its unique electronic properties, while the thiophenyl group enhances lipophilicity and membrane permeability.
1. Urease Inhibition
One of the primary biological activities investigated for this compound is its ability to inhibit urease, an enzyme critical in various pathological conditions such as kidney stones and certain infections. Recent studies have shown that derivatives of thiadiazole exhibit significant urease inhibitory activity.
- In Vitro Studies : The compound demonstrated an IC50 value of 0.87 µM , indicating potent inhibition compared to traditional inhibitors like thiourea (IC50 = 22.54 µM) . This suggests that the incorporation of the thiadiazole moiety significantly enhances the inhibitory potential against urease.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various bacterial strains.
- Bacterial Strains Tested : The compound was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa). Results indicated that it possesses broad-spectrum antimicrobial activity, with notable efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
Case Study 1: Urease Inhibition
In a comparative study involving various thiadiazole derivatives, it was found that the presence of a propynylthio group significantly improved urease inhibition compared to unsubstituted analogs. The study highlighted that structural modifications at the thiadiazole ring could lead to enhanced binding affinity and selectivity towards urease .
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on synthesized thiadiazole derivatives revealed that those with a thiophenyl substituent exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a mechanism for its action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves coupling a thiadiazole-thiol intermediate with a substituted isocyanate. A common approach uses inert solvents (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts. For example, analogous urea derivatives are synthesized via reactions between thiadiazole-thiols and aryl isocyanates . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products like disulfide formation or over-substitution. Yield improvements (e.g., from 60% to 85%) are achievable by adjusting solvent polarity and catalyst selection .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectral and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on characteristic thiadiazole (δ 160-170 ppm for C=S) and thiophene (δ 125-140 ppm for aromatic protons) signals.
- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S content) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound, particularly in molecular docking studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes). Pre-optimize the ligand geometry via DFT-B3LYP/6-31G* calculations to ensure accurate charge distribution .
- MD Simulations : Conduct 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., Asp86 in tyrosine kinases) .
- ADMET Prediction : Employ QSAR models (e.g., SwissADME) to evaluate permeability and metabolic stability, noting potential thiophene-mediated CYP450 interactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC50 for antimicrobial activity) across multiple cell lines (e.g., Gram+ vs. Gram− bacteria) to identify strain-specific effects.
- SAR Analysis : Compare derivatives (e.g., replacing thiophene with phenyl) to isolate structural contributors to activity. For example, thiophene’s electron-rich π-system may enhance DNA intercalation .
- Control for Redox Interference : Use ROS scavengers (e.g., NAC) in cytotoxicity assays to determine if thiadiazole-thiol oxidation artifacts skew results .
Q. What advanced techniques optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling. For instance, hydrochloride salts of analogous thiadiazoles improve aqueous solubility by 3-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70-150 nm) using emulsion-solvent evaporation, achieving sustained release (>72 hours) in PBS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC and identify hydrolytically labile bonds (e.g., urea linkage) .
Experimental Design and Data Interpretation
Q. How should researchers design assays to evaluate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in competitive binding assays with ATP-γ-S.
- Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining in treated vs. untreated cells.
- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
Q. What analytical methods best characterize the compound’s solid-state properties for crystallography?
- Methodological Answer :
- SC-XRD : Grow single crystals via slow evaporation (e.g., DMSO/EtOH) and solve structures using SHELX. Compare bond lengths (e.g., C=S ~1.67 Å) to DFT-optimized geometries .
- PXRD : Match experimental diffractograms to simulated patterns from Mercury software to confirm phase purity.
- DSC/TGA : Determine melting point (e.g., 210-215°C) and thermal decomposition profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
